molecular formula C19H16ClNO2 B1439939 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-53-4

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1439939
CAS RN: 1160254-53-4
M. Wt: 325.8 g/mol
InChI Key: FNHOCZKBWCQEBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the quinoline ring, followed by various substitution reactions to introduce the ethoxyphenyl, methyl, and carbonyl chloride groups .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of such compounds would depend on the functional groups present. For instance, the carbonyl chloride group is typically very reactive and can undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., can be determined using various analytical techniques .

Scientific Research Applications

Fluorescence Derivatization Reagent

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound structurally similar to 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This reagent reacts with alcohols to produce fluorescent esters, useful in chromatographic analysis (Yoshida, Moriyama, & Taniguchi, 1992).

Nonlinear Optical Properties

A study on compounds including 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium demonstrated significant nonlinear optical absorption, suggesting potential for optical limiting applications. Such properties are crucial for the development of materials used in photonic and optoelectronic devices (Ruanwas et al., 2010).

Organometallic Complexes

Research on 8-methylquinoline, closely related to the compound , has led to the synthesis of organorhodium(III) complexes. These complexes, characterized by spectroscopic methods, contribute to the understanding of organometallic chemistry and its applications in catalysis and materials science (Nonoyama, 1974).

Synthesis of Alkynes

In another study, diethyl (dichloromethyl)phosphonate was used in the synthesis of alkynes such as (4-methoxyphenyl)ethyne. This research provides insights into novel synthetic routes for producing complex organic molecules, essential for pharmaceutical and material sciences (Marinetti & Savignac, 2003).

Fluorescence Derivatization for Amines

Similar to its application for alcohols, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a sensitive fluorescence derivatization reagent for primary amines in liquid chromatography, showcasing its versatility in analytical chemistry (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of chemicals, including physical, health, and environmental hazards .

Future Directions

The future research directions would depend on the current applications and limitations of the compound. This could involve improving its synthesis, studying its reactivity, or developing new applications .

properties

IUPAC Name

2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-23-17-10-5-4-8-14(17)16-11-15(19(20)22)13-9-6-7-12(2)18(13)21-16/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHOCZKBWCQEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199329
Record name 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-53-4
Record name 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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